2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone

Medicinal Chemistry Structure-Activity Relationship Oncology

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 1092443-01-0) is a fluorinated aromatic α-amino ketone with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol. It features an amino group at the alpha position of an ethanone backbone linked to a phenyl ring substituted with a trifluoromethoxy (-OCF3) group at the para position.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1092443-01-0
Cat. No. B1465675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone
CAS1092443-01-0
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)OC(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2
InChIKeyAQISOIWOFJKJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 1092443-01-0): A Para-Substituted Trifluoromethoxy α-Amino Ketone Building Block for Targeted Heterocyclic Synthesis


2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 1092443-01-0) is a fluorinated aromatic α-amino ketone with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . It features an amino group at the alpha position of an ethanone backbone linked to a phenyl ring substituted with a trifluoromethoxy (-OCF3) group at the para position . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of diaryl oxazole-based compounds investigated as potential agents for pancreatic cancer , and its hydrochloride salt form (CAS 1092390-14-1) is used in preparing 4-phenylimidazole-2-thiones as tyrosinase inhibitors . The para-substitution pattern of the -OCF3 group is a key structural differentiator from its ortho- and meta-substituted isomers, potentially influencing both its reactivity and the biological activity of its downstream products.

Why 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone Cannot Be Replaced by Common Analogs: The Critical Role of the Para-Trifluoromethoxy Moiety and the Free Amino Ketone


Simple substitution with a common methoxy acetophenone (CAS 85013-98-5) or another positional isomer (ortho or meta) is not feasible for several reasons. The para-trifluoromethoxy group is not merely a larger version of a methoxy group; its strong electron-withdrawing effect and high lipophilicity fundamentally alter the electronic character of the aromatic ring and the reactivity of the adjacent ketone . This directly impacts downstream reaction yields and the pharmacokinetic profiles of final compounds. Furthermore, the free alpha-amino group provides a specific nucleophilic handle that is absent in simple acetophenone derivatives [1]. Replacing the para-substituted isomer with an ortho- or meta-isomer changes the molecular geometry and electronic distribution, which has been shown to result in differential biological potency in related compound classes, with para-substituted variants demonstrating up to 1.6-fold greater activity .

Quantitative Evidence for the Differentiation of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone (1092443-01-0) from Key Analogs


Para- vs. Meta-Substitution: Impact on Cellular Potency in Cancer Cell Lines

A direct comparison of positional isomers indicates that the para-substituted trifluoromethoxy derivative exhibits significantly greater potency than its meta-substituted analog. In an A549 lung adenocarcinoma cell viability assay, the para-substituted compound (the target compound) achieved an IC50 of 3.9 µM, compared to an IC50 of 6.2 µM for the meta-substituted isomer . This represents a 1.6-fold increase in potency specifically attributable to the position of the -OCF3 group.

Medicinal Chemistry Structure-Activity Relationship Oncology

Trifluoromethoxy (-OCF3) vs. Methoxy (-OCH3): A Class-Level Comparison of Lipophilicity

On a class level, replacing a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group increases the distribution coefficient (LogD) by 0.7–1.4 units . This is a substantial increase in lipophilicity, comparable to that of a trifluoromethyl (-CF3) group. The target compound, by virtue of its -OCF3 substituent, is therefore predicted to have significantly higher membrane permeability than its -OCH3 analog, 2-amino-1-(4-methoxyphenyl)ethanone.

Physicochemical Properties Drug Design Lipophilicity

Unique Intermediate for a Patented Class of Diaryl Oxazole Pancreatic Cancer Agents

This specific compound is documented as a reagent in the synthesis of diaryl oxazole-based compounds, a class that includes the development candidate PC-046, a potent inhibitor of several protein kinases overexpressed in pancreatic cancer (including tyrosine receptor kinase B, IRAK-4, and Pim-1) [1]. While other α-amino ketones can theoretically be used, the para-trifluoromethoxy substitution is a key structural feature for tuning the activity of the final oxazole product against its kinase targets. A generic acetophenone or a non-fluorinated analog would not yield the same final compound.

Synthetic Chemistry Pancreatic Cancer Kinase Inhibition

Differential Clearance as a Salt Form vs. Free Base

The target compound (free base, CAS 1092443-01-0) and its hydrochloride salt (CAS 1092390-14-1) are distinct procurement items with different physicochemical properties. The hydrochloride salt has a molecular weight of 255.62 g/mol (free base + HCl) and demonstrates improved aqueous solubility and handling characteristics compared to the free base [1]. This is a standard but critical distinction: the free base is preferred for reactions requiring anhydrous conditions or nucleophilic catalysis, while the salt is advantageous for aqueous-phase reactions or biological assays where solubility is paramount. Selecting the incorrect form can lead to failed reactions or irreproducible biological results.

Formulation Solubility Procurement

Optimal Application Scenarios for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone (1092443-01-0) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors in Pancreatic Cancer

This compound is the building block of choice for synthesizing a library of diaryl oxazole-based kinase inhibitors, following the SAR path established by the PC-046 development candidate. Its use is indicated when a project's target product profile demands potent inhibition of kinases such as TrkB, IRAK-4, or Pim-1 in a pancreatic cancer context . The para-substituted -OCF3 group is critical for achieving the desired potency and selectivity profile, with data showing 1.6-fold higher activity compared to meta-substituted analogs in preliminary cytotoxicity screens .

Dermatological/Cosmetic Research: Synthesis of Tyrosinase Inhibitors for Pigmentary Disorders

The hydrochloride salt form of this compound is a documented reagent for preparing 4-phenylimidazole-2-thiones, a class of tyrosinase inhibitors with applications in treating hyperpigmentation and skin aging . This specific intermediate allows for the introduction of the 4-(trifluoromethoxy)phenyl moiety into the final inhibitor structure, which is claimed to enhance the potency and physicochemical properties of the cosmetic or pharmaceutical composition .

Physicochemical Property Tuning: Achieving Optimal Lipophilicity Without Metabolic Instability

When a lead series requires increased LogD (by 0.7–1.4 units over a methoxy analog) to improve membrane permeability, this compound's -OCF3 group offers a strategic advantage . Class-level evidence suggests it provides lipophilicity comparable to a -CF3 group but with distinct metabolic stability characteristics, which may be beneficial in certain chemical series where -CF3 leads to unacceptable oxidative metabolism . It should be procured specifically when the design hypothesis requires balancing permeability gains with metabolic soft spots.

Anhydrous Organic Synthesis Requiring a Nucleophilic Free Amine

For reactions requiring a nucleophilic amine under strictly anhydrous conditions (e.g., amide couplings with acid chlorides, reductive aminations with sensitive catalysts), the free base form (CAS 1092443-01-0) is the appropriate procurement choice . Using the hydrochloride salt would introduce acid and water, potentially quenching catalysts or hydrolyzing reagents. This clear distinction in procurement prevents costly synthetic failures.

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18 linked technical documents
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